Aspartic acid beta-naphthylamide

Enzymology Biochemical Assay Enzyme Purification

Generic naphthylamide substrates are hydrolyzed by off-target aminopeptidases, confounding enzyme activity data. Aspartic acid β-naphthylamide is the specific chromogenic substrate for Aminopeptidase A (EC 3.4.11.7), enabling unambiguous APA quantification in serum, tissue homogenates, and cell lysates. • Selective APA readout - not confounded by leucyl aminopeptidase activity • Angiotensin II surrogate for RAS/hypertension inhibitor screening • Fluorometric detection enables high-throughput APA inhibitor workflows Supplied as white powder, ≥98% (TLC); shipped under cold chain.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 635-91-6
Cat. No. B555708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartic acid beta-naphthylamide
CAS635-91-6
Synonymsalpha-Asp-naphthylamide
Asp-beta-naphthylamide
Asp-NA
aspartic acid beta-naphthylamide
AspNNap
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyYRMVHTZHFWHHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspartic Acid Beta-Naphthylamide (CAS 635-91-6): An Essential Dicarboxylic Aminopeptidase A Substrate for Specialized Enzymatic Assays


Aspartic acid beta-naphthylamide (CAS 635-91-6), also known as L-aspartic acid β-naphthylamide, is a synthetic, chromogenic amino acid derivative that serves as a specific substrate for the enzyme Aminopeptidase A (APA; EC 3.4.11.7) [1]. It is a key reagent in biochemical research, particularly for the study of proteolytic enzymes that preferentially cleave N-terminal acidic amino acids . The compound's structure, featuring an amide bond between L-aspartic acid and β-naphthylamine, allows for the quantifiable release of the fluorescent β-naphthylamine moiety upon enzymatic hydrolysis, providing a robust method for measuring enzyme kinetics and inhibitor screening .

Specific Substrate Designed for Aminopeptidase A (APA) activity measurement via chromogenic release of β-naphthylamine.
Detection Mode Fluorometric or colorimetric readout, supporting kinetic assays and inhibitor screening workflows.
Sample Context Compatible with complex biological matrices such as serum, tissue homogenates, and cell lysates.

The Risks of Substituting Aspartic Acid Beta-Naphthylamide: Why Enzyme-Specific Substrates are Non-Interchangeable


Using a generic amino acid naphthylamide substrate like leucine β-naphthylamide instead of aspartic acid β-naphthylamide is not a valid substitution due to fundamental differences in enzyme specificity and catalytic activity [1]. In some biological contexts, aspartic acid β-naphthylamide is not hydrolyzed at all by broad-specificity aminopeptidases, whereas other amino acid derivatives are [2]. Furthermore, the enzyme primarily responsible for its hydrolysis, aminopeptidase A, is a distinct entity from the enzymes that cleave neutral or basic amino acid naphthylamides, exhibiting different molecular weights, ion requirements, and kinetic parameters [3]. Consequently, substituting substrates leads to measuring the activity of a different enzyme or a different catalytic function of a multifunctional enzyme, thereby generating data that is not comparable and cannot be used for the intended study of dicarboxylic aminopeptidase activity. The following section provides the specific, quantitative evidence for why aspartic acid β-naphthylamide must be the substrate of choice for this application.

Enzyme specificity mismatch: Leu-βNA or other amino acid naphthylamides measure different aminopeptidases and cannot report APA activity.
Context-dependent hydrolysis: In some tissues (e.g., mouse epidermis) Asp-βNA shows no detectable cleavage, whereas leucine or tyrosine analogs are rapidly hydrolyzed.
Distinct enzyme entity: APA differs in molecular weight, ion requirements, and kinetic parameters from leucyl β-naphthylamidase, making direct data comparison invalid.

Quantitative Evidence for Aspartic Acid Beta-Naphthylamide (CAS 635-91-6): A Comparative Guide to Its Unique Activity Profile


Specific Hydrolysis by a Distinct Aminopeptidase A Enzyme in Human Plasma

In human plasma, aspartic acid β-naphthylamide (Asp-βNA) and glutamic acid β-naphthylamide (Glu-βNA) are hydrolyzed by a distinct enzyme, aminopeptidase A, which is different from the enzyme that cleaves leucine β-naphthylamide (Leu-βNA) [1]. The separation of these activities was demonstrated by column chromatography on Sephadex G-200 and DEAE-cellulose [1].

Human Plasma Specificity
Head-to-head
APA (Asp-βNA)
MW 190 kDa
Leu-βNA enzyme
MW 160 kDa
Confirms distinct enzyme for dicarboxylic substrates
Sephadex G-200 and DEAE-cellulose chromatography
Enzymology Biochemical Assay Enzyme Purification

Complete Resistance to Hydrolysis by Broad-Specificity Mouse Epidermal Aminopeptidases

A direct comparison of aminopeptidase activity in mouse epidermal homogenates found that while leucine, tyrosine, and lysine β-naphthylamides were readily hydrolyzed, aspartic acid β-naphthylamide was not hydrolyzed at all under the same conditions [1].

Mouse Epidermis Resistance
Head-to-head
Asp-βNA: no detectable hydrolysis
Leu-βNA Vmax 38; Tyr-βNA 18; Lys-βNA 35 nmol·min⁻¹·mg⁻¹
Unique resistance confirms non-substitutability in this system
Neonatal mouse epidermis, pH 7.4, 37°C
Enzymology Biochemical Assay Drug Delivery

Preferential Utilization as a Substrate by Bacterial Aminopeptidase III

In Bacillus subtilis, three distinct L-aminopeptidases were identified, each with a different substrate preference. Aminopeptidase III, produced predominantly in early stationary phase, was found to most efficiently utilize L-alpha-aspartyl-beta-naphthylamide as its substrate [1].

B. subtilis Substrate Preference
Head-to-head
Aminopeptidase III prefers Asp-βNA
AP I: Ala-βNA; AP II: Lys-βNA
Supports AP III-specific activity studies in sporulation context
Early stationary phase, B. subtilis 168 W.T.
Microbiology Enzymology Industrial Biotechnology

Role as a Model Substrate for Angiotensin II Degradation by Purified Aminopeptidase A

Aminopeptidase A, purified 700-fold from human serum, was shown to hydrolyze α-L-aspartyl β-naphthylamide, confirming its specificity for N-terminal dicarboxylic amino acids [1]. This same purified enzyme was also proven to remove the N-terminal aspartic acid residue from natural angiotensin II, establishing its identity as an 'angiotensinase' [1].

Angiotensinase Model
Class-level
Purified human APA hydrolyzes both Asp-βNA and angiotensin II, linking synthetic to natural substrate
Models angiotensin metabolism for drug discovery context
700-fold purified human serum APA
Cardiovascular Research Enzymology Drug Discovery

Identification of a Distinct Aminopeptidase A Isoform in Insect Midgut

In the larval midgut of the fly Rhynchosciara americana, L-aspartic acid α-(β-naphthylamide) (Asp βNA) hydrolase activity was used to identify and characterize a specific aminopeptidase A isoform [1].

Insect Midgut APA Isoform
Class-level
Asp-βNA hydrolyzed by slow-migrating APA fraction; low activity toward LpNA and Pro-βNA. Ki aspartate hydroxamate 0.1 mM, pH optimum 7.5
Supports cross-species APA probe for enzyme characterization
Rhynchosciara americana larval midgut, electrophoretic separation
Entomology Biochemical Assay Comparative Enzymology

Enhanced Solubility Profile for Diverse Experimental Conditions

As an aromatic amide derivative, L-aspartic acid β-naphthylamide exhibits enhanced solubility in organic solvents, which is a beneficial property for certain experimental setups . This allows for greater flexibility in assay design and buffer composition.

Organic Solvent Solubility
Data to verify
Reported enhanced solubility in organic solvents
May support stock solution preparation flexibility
Qualitative property; verify lot-specific behavior
Biochemical Reagent Assay Development Solubility

Optimal Research and Industrial Applications for Aspartic Acid Beta-Naphthylamide (CAS 635-91-6)


Specific Measurement of Aminopeptidase A (APA) Activity in Complex Biological Samples

As demonstrated by its specific hydrolysis by a distinct enzyme in human plasma [1], aspartic acid β-naphthylamide is the definitive substrate for quantifying Aminopeptidase A (APA; EC 3.4.11.7) activity in complex matrices such as serum, tissue homogenates, or cell lysates. Its use ensures that the measured activity is not confounded by the action of other aminopeptidases (e.g., leucyl aminopeptidase), providing a specific readout for this enzyme of interest.

Modeling Angiotensin II Degradation for Hypertension and Cardiovascular Research

This compound serves as a reliable, easy-to-measure surrogate for the natural substrate angiotensin II in studies of aminopeptidase A [2]. This application is critical for research into the renin-angiotensin system (RAS), hypertension, and related cardiovascular disorders. Using this chromogenic substrate allows for high-throughput screening of potential APA inhibitors, which are being investigated as novel antihypertensive agents, without the complexity and cost of peptide quantification.

Investigating Enzyme Specificity and Kinetics in Microbial and Invertebrate Systems

Research has shown that aspartic acid β-naphthylamide is the preferred substrate for a specific bacterial aminopeptidase (aminopeptidase III in B. subtilis) and a key probe for identifying APA isoforms in insect models [3][4]. This makes it an essential tool for microbiologists and entomologists studying the role of these enzymes in bacterial sporulation, insect digestion, and comparative enzyme evolution.

Quality Control and Stability Studies for Biotherapeutic Production

The chromogenic properties of aspartic acid β-naphthylamide, which allow for visual or fluorometric detection, make it suitable for monitoring protease activity and specificity during the development and manufacturing of biopharmaceuticals . It can be used as a substrate in assays designed to ensure the purity and functional consistency of therapeutic enzymes or to detect unwanted proteolytic contamination in final drug products.

Application
Selection Property
Validation Focus
Specific APA activity measurement in complex biological samples
Enzyme-specific substrate
Specificity testing against leucyl and other aminopeptidases
Modeling angiotensin II degradation for cardiovascular research
Physiological substrate model
Angiotensinase activity and inhibitor screening
Investigating enzyme specificity in microbial and invertebrate systems
Cross-species APA probe
Enzyme characterization and phylogenetic studies
Quality control in biopharmaceutical production research
Chromogenic/fluorogenic detection
Protease contamination and activity monitoring

Technical Documentation Hub

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13 linked technical documents
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